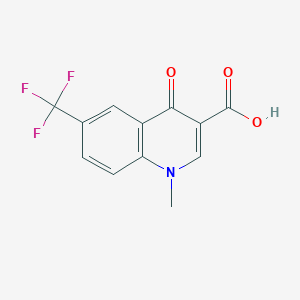1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 1217071-29-8
Cat. No.: VC4912166
Molecular Formula: C12H8F3NO3
Molecular Weight: 271.195
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1217071-29-8 |
|---|---|
| Molecular Formula | C12H8F3NO3 |
| Molecular Weight | 271.195 |
| IUPAC Name | 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F3NO3/c1-16-5-8(11(18)19)10(17)7-4-6(12(13,14)15)2-3-9(7)16/h2-5H,1H3,(H,18,19) |
| Standard InChI Key | QKLGBCYSOYKVQW-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid (IUPAC name: 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid) belongs to the 4-quinolone family, a class of heterocyclic compounds renowned for their bioactivity. Its molecular formula is C₁₂H₈F₃NO₃, with a molecular weight of 283.19 g/mol. The compound’s structure features:
-
A quinoline backbone substituted with a methyl group at position 1.
-
A ketone group at position 4.
-
A trifluoromethyl (-CF₃) group at position 6.
Table 1: Comparative Molecular Properties of Related Quinolone Derivatives
The absence of a methyl group in the latter compound reduces its molecular weight by 26.02 g/mol, underscoring the impact of alkyl substitutions on physicochemical profiles .
Synthesis and Structural Modification
Key Reaction:
This route mirrors the synthesis of 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid, where ester hydrolysis is critical .
Physicochemical Properties
Stability and Solubility
The trifluoromethyl group enhances lipophilicity (), favoring membrane permeability but reducing aqueous solubility. Comparative data from analogs suggest:
-
Boiling Point: ~405°C (estimated from chloro-substituted analog ).
-
Density: ~1.5 g/cm³ (aligned with 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ).
-
pKa: The carboxylic acid group confers acidity (), facilitating salt formation for improved bioavailability .
Biological Activities and Mechanisms
Antiproliferative Effects
Quinolone derivatives exhibit potent antiproliferative activity via microtubule disruption and cell cycle arrest. The structurally related YJC-1 (a 2-phenyl-4-quinolone) inhibits A549 lung carcinoma cells () by stabilizing microtubules and upregulating p21, a cyclin-dependent kinase inhibitor . Although direct data on 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid are lacking, its structural similarity suggests analogous mechanisms, potentially enhanced by the electron-withdrawing -CF₃ group.
Pharmacological Applications
Drug Development
Quinolone-3-carboxylic acids are explored as:
-
CFTR Potentiators: Analogous compounds like quinolinone-3-carboxamides augment cystic fibrosis transmembrane conductance regulator (CFTR) function, offering therapeutic avenues for cystic fibrosis .
-
Anticancer Agents: Microtubule-targeting derivatives (e.g., YJC-1) demonstrate in vivo tumor suppression in murine models .
Table 2: Biological Activities of Selected Quinolone Derivatives
Comparative Analysis with Structural Analogs
Impact of Substituents
-
Trifluoromethyl vs. Chloro: The -CF₃ group in 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid increases electronegativity and metabolic stability compared to chloro-substituted analogs (e.g., 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) .
-
Methyl at Position 1: Enhances steric hindrance, potentially improving target selectivity over non-methylated variants.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume